molecular formula C18H20N2O5S B3000694 N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-42-2

N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3000694
CAS No.: 899740-42-2
M. Wt: 376.43
InChI Key: NUEVTMYTGVZITR-UHFFFAOYSA-N
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Description

N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring system, a sulfamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the benzodioxole ring system, which can be synthesized through a series of reactions involving catechol and formaldehyde. The sulfamoyl group can be introduced using sulfonamide chemistry, where a sulfonamide is reacted with an appropriate alkylating agent. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives where the sulfamoyl group has been replaced by another functional group.

Scientific Research Applications

N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxole ring system can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(2-{[(4-methylphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can be compared with other compounds that have similar structural features:

    This compound: vs. : The position of the carboxamide group can significantly affect the compound’s reactivity and biological activity.

    This compound: vs. : The presence of a sulfonamide group instead of a carboxamide group can lead to different chemical and biological properties.

Properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-2-4-14(5-3-13)11-20-26(22,23)9-8-19-18(21)15-6-7-16-17(10-15)25-12-24-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVTMYTGVZITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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